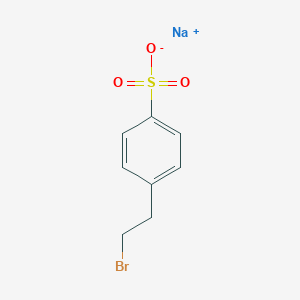

sodium;4-(2-bromoethyl)benzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of sodium;4-(2-bromoethyl)benzenesulfonate involves the use of recombinant DNA technology to produce the monoclonal antibody. The process begins with the identification and isolation of the gene encoding the desired antibody. This gene is then inserted into a suitable expression vector, which is introduced into a host cell line, such as Chinese hamster ovary cells. The host cells are cultured under specific conditions to promote the expression and secretion of the antibody. The antibody is then purified using techniques such as protein A affinity chromatography and ion exchange chromatography .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the production process is optimized to maximize yield and purity. The purification process is also scaled up, and additional steps such as viral inactivation and filtration are included to ensure the safety and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: sodium;4-(2-bromoethyl)benzenesulfonate primarily undergoes binding reactions with the cluster of differentiation 38 protein on the surface of malignant cells. This binding can trigger various immune responses, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity .

Common Reagents and Conditions: The binding reactions of this compound typically occur under physiological conditions, such as those found in the human body. The presence of immune effector cells and complement proteins is essential for the activation of the cytotoxic mechanisms .

Major Products Formed: The major products formed from the reactions involving this compound are the lysed malignant cells and the activation of immune responses that help in the elimination of these cells .

Applications De Recherche Scientifique

sodium;4-(2-bromoethyl)benzenesulfonate has a wide range of scientific research applications, particularly in the fields of oncology and immunology. It is being investigated for its potential use in the treatment of multiple myeloma, a type of blood cancer that affects plasma cells. Preclinical studies have shown that this compound exhibits enhanced activity against a broad array of malignancies that express the cluster of differentiation 38 protein .

In addition to its use in cancer research, this compound is also being explored for its potential in treating autoimmune diseases and antibody-mediated rejection in organ transplantation. The unique properties of this compound make it a valuable tool for studying the mechanisms of immune responses and developing new therapeutic strategies .

Mécanisme D'action

sodium;4-(2-bromoethyl)benzenesulfonate exerts its effects by binding to the cluster of differentiation 38 protein on the surface of malignant cells. This binding triggers immune responses, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity. The antibody-dependent cellular cytotoxicity mechanism involves the recruitment of immune effector cells, such as natural killer cells, which recognize and kill the antibody-coated malignant cells. The complement-dependent cytotoxicity mechanism involves the activation of the complement system, leading to the formation of membrane attack complexes that lyse the malignant cells .

Comparaison Avec Des Composés Similaires

sodium;4-(2-bromoethyl)benzenesulfonate is unique compared to other anti-cluster of differentiation 38 monoclonal antibodies due to its enhanced activity and better safety profile. Similar compounds include daratumumab and isatuximab, which are also anti-cluster of differentiation 38 monoclonal antibodies used in the treatment of multiple myeloma. this compound has been shown to have stronger activity against cluster of differentiation 38 malignant cells and fewer safety issues compared to these other antibodies .

List of Similar Compounds:- Daratumumab

- Isatuximab

This compound stands out due to its unique epitope recognition and improved preclinical safety profile, making it a promising candidate for further development and clinical use .

Propriétés

IUPAC Name |

sodium;4-(2-bromoethyl)benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S.Na/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGDZMNLHTUEAV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B7824739.png)

![1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine](/img/structure/B7824759.png)

![sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7824786.png)

![sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethyl sulfate](/img/structure/B7824811.png)